N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenethyl group and a cyclohexanecarboxamide moiety. Its structure combines aromatic methoxy groups, a flexible ethyl linker, and a lipophilic cyclohexane ring, which may influence its physicochemical properties (e.g., solubility, bioavailability) and biological interactions.
Properties
Molecular Formula |
C19H26N4O3 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H26N4O3/c1-25-15-10-8-13(12-16(15)26-2)9-11-17-20-19(23-22-17)21-18(24)14-6-4-3-5-7-14/h8,10,12,14H,3-7,9,11H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
KLZPZTODNSCZCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3CCCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a suitable triazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the production of high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643, FEMA 4798)
- Structural Differences : S3643 replaces the cyclohexanecarboxamide group with a thio-methylpyridine substituent and features a 2,3-dimethoxyphenyl group instead of 3,4-dimethoxyphenyl .
- Toxicological Profile : S3643 underwent rigorous toxicological evaluation, showing species- and sex-specific metabolic differences linked to cytochrome P450 isoforms (e.g., CYP3A4) . The absence of a sulfur-containing group in the target compound may reduce metabolic liabilities associated with thioether cleavage .
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences : Rip-B lacks the triazole ring, substituting it with a benzamide group .
- Synthesis and Properties : Synthesized in 80% yield with a melting point of 90°C, Rip-B’s simpler structure may offer higher thermal stability compared to the triazole-containing target compound .
- Spectroscopic Data : NMR data for Rip-B (Tables 1 and 2 in ) highlight distinct aromatic proton environments compared to the target compound’s triazole protons.
(E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide (Compound 2227)
- Structural Differences : This compound replaces the triazole with an α,β-unsaturated carbonyl group and incorporates a benzodioxole ring .
- Spectroscopic Insights : Its $ ^1H $-NMR profile shows olefinic protons (δ 6.5–7.5 ppm) absent in the target compound, suggesting divergent electronic properties .
N-Ethyl-5-methyl-2-(methyl ethenyl)cyclohexanecarboxamide (Compound 2229)
- Structural Differences : Shares the cyclohexanecarboxamide group but lacks aromatic methoxy substituents and the triazole ring .
- Physicochemical Impact : The ethyl and ethenyl groups in 2229 may increase hydrophobicity relative to the target compound’s polar triazole and methoxyphenyl groups.
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Structural Differences : Features a pyrazole ring instead of triazole and includes chloro and methyl substituents .
- Functional Implications : The pyrazole’s electron-withdrawing nature may alter hydrogen-bonding capacity compared to the triazole in the target compound.
Comparative Data Table
Key Research Findings
- Metabolic Stability : The target compound’s triazole ring may confer resistance to oxidative metabolism compared to S3643’s thioether group, which is prone to cleavage .
- Synthetic Accessibility: Rip-B’s higher yield (80%) vs. triazole-based compounds suggests simpler synthesis pathways for non-heterocyclic analogs .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
